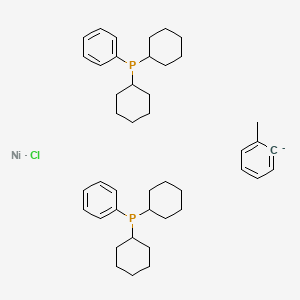

![molecular formula C10H10BrN3 B6354526 1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1152842-08-4](/img/structure/B6354526.png)

1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

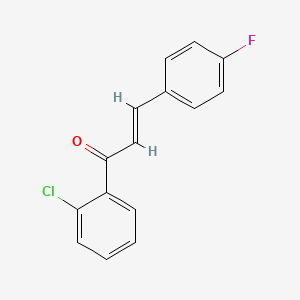

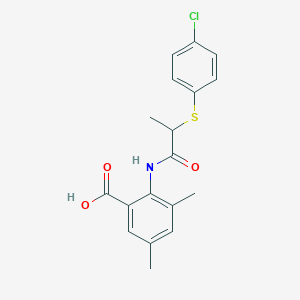

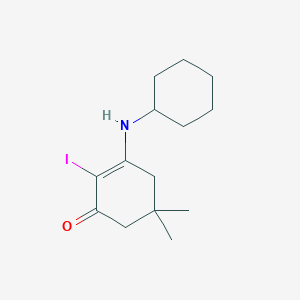

“1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also contains a bromophenyl group and an amine group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazoles are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. Attached to this ring would be a bromophenyl group and an amine group .

Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including reactions with electrophiles at the nitrogen atoms, nucleophilic substitution reactions at the carbon attached to the bromophenyl group, and reactions involving the amine group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring, the bromophenyl group, and the amine group. For example, the bromophenyl group is likely to make the compound relatively heavy and possibly increase its boiling point .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Antileishmanial Activity

The compound has shown potential in the treatment of leishmaniasis , a tropical disease affecting more than 500 million people worldwide . In a study, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity .

Antimalarial Activity

The compound also has potential as an antimalarial agent . In the same study, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Molecular Docking Studies

The compound can be used in molecular docking studies to understand the interaction between molecules and their target proteins. In the aforementioned study, a molecular docking study conducted on Lm-PTR1 justified the better antileishmanial activity of compound 13 .

Synthesis of Biologically Active Compounds

The compound can be used in the synthesis of biologically active compounds . For instance, pyrazole-bearing compounds, which are known for their diverse pharmacological effects, can be synthesized using this compound .

Modulation of Pharmacokinetic Properties

The compound can be used to positively modulate the pharmacokinetic properties of a drug substance. This is due to the presence of a piperazine motif, which is common in agrochemicals and pharmaceuticals .

Mechanism of Action

Target of Action

The primary targets of “1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine” are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively . Leishmaniasis and malaria are communicable diseases affecting more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation . A molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the potent antileishmanial activity of a similar compound . The compound fits well in the active site of the protein, characterized by lower binding free energy .

Biochemical Pathways

It’s known that the compound interferes with the life cycle of leishmania and plasmodium, thereby inhibiting their growth and proliferation .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities . In vitro and in vivo studies have shown that it has superior antipromastigote activity, being more active than standard drugs like miltefosine and amphotericin B deoxycholate . Furthermore, it has shown significant inhibition effects against Plasmodium berghei .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(2-bromophenyl)methyl]pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANKXPKURVAPNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=N2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.